3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone

Stable isotope labeling LC-MS/MS quantification Bioanalytical method validation

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1189998-94-4) is a deuterium‑labeled heterocyclic intermediate belonging to the class of oxazolidinone‑benzofuran hybrids. It is utilized as a direct intermediate in the synthesis of [2H9]‑1′‑hydroxybufuralol, the stable‑isotope‑labeled form of the primary CYP2D6‑mediated metabolite of bufuralol, a non‑selective β‑adrenoceptor blocker.

Molecular Formula C17H21NO4
Molecular Weight 312.413
CAS No. 1189998-94-4
Cat. No. B564821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone
CAS1189998-94-4
Synonyms3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone; 
Molecular FormulaC17H21NO4
Molecular Weight312.413
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O
InChIInChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3/i2D3,3D3,4D3
InChIKeyNSCGUYORSXNXSZ-WVZRYRIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1189998-94-4): Deuterated Bufuralol Metabolite Intermediate


3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1189998-94-4) is a deuterium‑labeled heterocyclic intermediate belonging to the class of oxazolidinone‑benzofuran hybrids [1]. It is utilized as a direct intermediate in the synthesis of [2H9]‑1′‑hydroxybufuralol, the stable‑isotope‑labeled form of the primary CYP2D6‑mediated metabolite of bufuralol, a non‑selective β‑adrenoceptor blocker [2]. The compound incorporates nine deuterium atoms exclusively at the tert‑butyl group, providing a nominal mass shift of +9 Da relative to its unlabeled protio analog (CAS 1076199‑70‑6), and is supplied as a mixture of diastereomers [1][3].

Why Generic Substitution Fails for Deuterated Bufuralol Metabolite Intermediate 1189998-94-4: Analytical and Synthetic Differentiation Requirements


In‑class oxazolidinone‑benzofuran intermediates cannot be interchanged simply because the precise positioning of nine deuterium atoms on the tert‑butyl group, combined with the hydroxyethyl side‑chain oxidation state, directly determines the isotopic purity and synthetic efficiency of the final [2H9]‑1′‑hydroxybufuralol internal standard [1]. Substitution with the unlabeled analog forfeits the +9 Da mass shift essential for LC‑MS/MS discrimination from endogenous analyte, while switching to the deuterated bromo‑ or ethyl‑substituted analogs introduces additional synthetic transformations that lower overall yield and may compromise isotopic integrity [2]. The evidence below quantifies these critical procurement‑relevant distinctions.

Quantitative Differentiation Evidence for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (1189998-94-4) Versus Comparators


Isotopic Mass Shift Enables LC‑MS/MS Internal Standard Discrimination

The target compound carries a nona‑deuterated tert‑butyl group (C(CD3)3), conferring a molecular weight of 312.41 Da, which is +9.05 Da higher than its unlabeled protio analog (CAS 1076199-70-6, MW 303.36 Da) [1][2]. This mass increment completely separates the deuterated internal standard from the natural‑abundance analyte in MS/MS selected reaction monitoring, eliminating cross‑talk between isotopologue envelopes [3].

Stable isotope labeling LC-MS/MS quantification Bioanalytical method validation

Chemical Purity Advantage Reduces Corrective Factor Burden in Quantitative Bioanalysis

The target compound is supplied at a certified chemical purity of 98% (HPLC), as documented by vendor Certificate of Analysis [1]. This purity exceeds the typical ≥95% specification for the unlabeled analog and for the deuterated bromoethyl analog (CAS 1185084-36-9, typically 95–97%) [2][3]. Higher chemical purity minimizes the mass fraction impurity correction factor (MFimp) required in bioanalytical calculations, directly improving method accuracy.

Chemical purity Internal standard correction Quantitative NMR

Hydroxyethyl Side Chain Enables Single‑Step Conversion to 1′‑Hydroxybufuralol‑d9

The 7‑(1‑hydroxyethyl) substituent is at the identical oxidation state as the 1′‑hydroxyethyl side chain of the target metabolite [2H9]‑1′‑hydroxybufuralol. Conversion requires only oxazolidinone ring opening with tert‑butylamine, followed by reduction of the lactam carbonyl [1]. In contrast, the deuterated bromoethyl analog (CAS 1185084-36-9) requires a two‑step sequence (nucleophilic substitution then oxidation), and the ethyl analog (CAS 1189870-01-6) requires benzylic oxidation . Each additional step introduces isotopic dilution risk and cumulative yield loss.

Synthetic efficiency Metabolite synthesis Isotopic dilution

Diastereomeric Mixture Profile Matches Target Metabolite for Optimal Internal Standard Co‑Elution

The target compound is supplied as a mixture of diastereomers (scalemic at the 1‑hydroxyethyl chiral center), matching the diastereomeric composition of the final metabolite 1′‑hydroxybufuralol, which also exists as a pair of diastereomers [1]. During reversed‑phase LC, diastereomeric internal standards co‑elute more closely with the corresponding diastereomeric analytes than single‑enantiomer or structural analogs, providing superior matrix effect compensation [2].

Diastereomer co-elution Matrix effect compensation LC-MS/MS internal standard

Highest‑Value Application Scenarios for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (1189998-94-4)


Synthesis of [2H9]‑1′‑Hydroxybufuralol Internal Standard for CYP2D6 Phenotyping Assays

The compound serves as the most direct synthetic precursor to [2H9]‑1′‑hydroxybufuralol, the deuterated internal standard required for quantifying bufuralol 1′‑hydroxylase activity as a CYP2D6 probe reaction in human liver microsomes. Its hydroxyethyl side chain eliminates the need for benzylic oxidation or halogen displacement, preserving isotopic enrichment (≥99 atom% 2H) in the final internal standard [1].

Stable‑Isotope Dilution LC‑MS/MS Method Development for Bufuralol Pharmacokinetic Studies

The +9 Da mass increment relative to unlabeled 1′‑hydroxybufuralol provides a clean MS/MS quantifier ion window with no isotopic cross‑talk from the analyte [M+H]+ envelope. The diastereomeric mixture ensures co‑elution with both diastereomers of the metabolite, enabling accurate and precise quantification across the calibration range [2].

In Vitro Drug‑Drug Interaction (DDI) Assessment Using CYP2D6 Substrate Bufuralol

In pharmaceutical DDI screening, the labeled metabolite synthesized from this intermediate is used as the internal standard for LC‑MS/MS measurement of 1′‑hydroxybufuralol formation rates in NADPH‑fortified human liver microsomal incubations, enabling reliable IC50 determination for CYP2D6 inhibitors [1].

Quote Request

Request a Quote for 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.